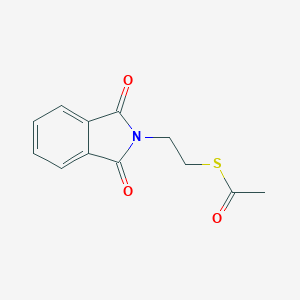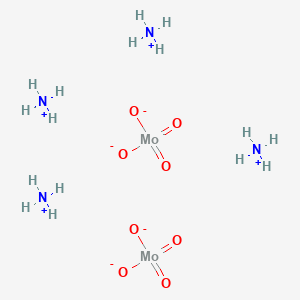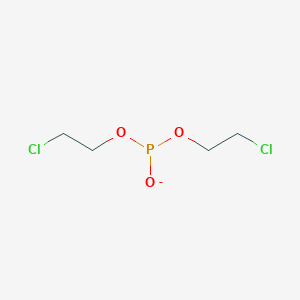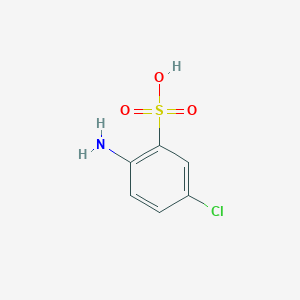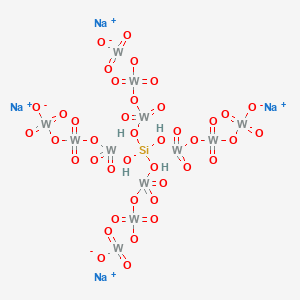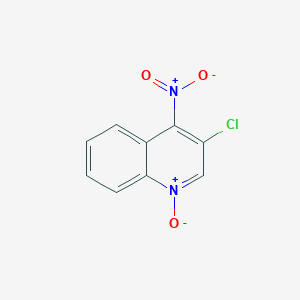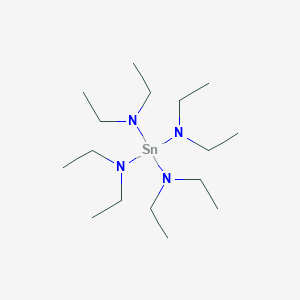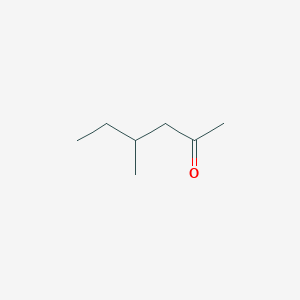
4-メチル-2-ヘキサノン
概要
説明
4-Methyl-2-hexanone, also known as methyl isoamyl ketone, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a mild, ketone-like odor. This compound is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is used in various industrial applications due to its solvent properties .
科学的研究の応用
4-Methyl-2-hexanone has several applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis and as a starting material for the synthesis of other valuable compounds.
Biology: It is studied for its potential biological functions within certain organisms, such as the sweet cherry (Prunus avium).
Medicine: It is investigated for its potential use in pharmaceutical formulations.
Industry: It is used in the production of coatings, adhesives, and cleaning agents due to its solvent properties
作用機序
Mode of Action
4-Methyl-2-hexanone, being a ketone, can undergo reactions typical of this class of compounds. One such reaction is the formation of oximes and hydrazones . In these reactions, the carbonyl group of the ketone reacts with hydroxylamine or hydrazine, respectively, to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-2-hexanone can be synthesized through several methods. One common method involves the condensation of acetone with isovaleric acid in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CO+CH3CH(CH3)COOH→CH3CH(CH3)COCH3+H2O
Industrial Production Methods: In industrial settings, 4-Methyl-2-hexanone is produced through the catalytic hydrogenation of mesityl oxide. This process involves the reduction of mesityl oxide using hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
化学反応の分析
Types of Reactions: 4-Methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to 4-Methyl-2-hexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can react with hydrazine (H2N-NH2) in the presence of an acid catalyst to form hydrazones.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrazine (H2N-NH2) with an acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4-Methyl-2-hexanol.
Substitution: Hydrazones.
類似化合物との比較
4-Methyl-2-hexanone can be compared with other similar ketones, such as:
Acetone (Propanone): A simpler ketone with a three-carbon chain.
Methyl ethyl ketone (Butanone): A four-carbon ketone with similar solvent properties.
Mesityl oxide (4-Methyl-3-penten-2-one): A related compound used in the synthesis of 4-Methyl-2-hexanone
Uniqueness: 4-Methyl-2-hexanone is unique due to its specific structure, which includes a methyl group attached to the fourth carbon of a six-carbon chain. This structure imparts distinct physical and chemical properties, making it valuable in various applications .
特性
IUPAC Name |
4-methylhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXMIAWKPTZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870448 | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
| Record name | 4-Methyl-2-hexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11641 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
105-42-0 | |
| Record name | 4-Methyl-2-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-hexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-2-HEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91FRP8DB78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what natural contexts has 4-methyl-2-hexanone been identified?
A1: 4-Methyl-2-hexanone has been detected as a volatile constituent in the flowers of various tea cultivars. [] Additionally, it was identified as a component of the essential oil extracted from the rhizome of Alpinia calcarata. []
Q2: Can 4-methyl-2-hexanone serve as an indicator of quality or spoilage in food products?
A2: Research suggests that 4-methyl-2-hexanone could potentially be used as a marker for assessing lipid oxidation in pork meat. A positive correlation was observed between 4-methyl-2-hexanone levels in pork belly and free fatty acid content, a common indicator of lipid oxidation. []
Q3: Are there any established applications for 4-methyl-2-hexanone in analytical chemistry?
A3: Yes, 4-methyl-2-hexanone has shown promise as a potential marker for assessing the stability of aviation fuels. Studies utilizing comprehensive two-dimensional gas chromatography with accurate mass time-of-flight mass spectrometry identified a strong correlation between 4-methyl-2-hexanone levels and established fuel stability assessment methods. []
Q4: What are the primary photochemical and radiochemical reactions involving 4-methyl-2-hexanone?
A4: Studies have investigated both the photolysis and radiolysis of 4-methyl-2-hexanone, particularly focusing on the intramolecular rearrangements that occur within the molecule when exposed to light and radiation. [, ] These investigations provide insights into the compound's reactivity and potential degradation pathways.
Q5: What is the role of 4-methyl-2-hexanone in the context of Aspergillus contamination?
A5: 4-Methyl-2-hexanone is identified as one of the potential volatile organic compound (VOC) biomarkers associated with Aspergillus metabolism. Its presence, along with other specific VOCs, in an indoor environment could indicate Aspergillus contamination. [] This finding has implications for developing detection methods for this type of fungal contamination.
Q6: Has the stereochemistry of reactions involving 4-methyl-2-hexanone been investigated?
A6: Yes, the stereochemistry of reactions involving compounds related to 4-methyl-2-hexanone has been a subject of study. For instance, research on the Pinacol rearrangement of 1-amino-2,3-dimethyl-2-pentanol, which yields 4-methyl-2-hexanone as one of the products, has shed light on the stereochemical course of such reactions. [] These findings contribute to a deeper understanding of reaction mechanisms and stereochemical control in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



